![molecular formula C18H15NO B6337446 4-(2,4-Dimethylbenzoyl)quinoline; 97% CAS No. 1187167-36-7](/img/structure/B6337446.png)
4-(2,4-Dimethylbenzoyl)quinoline; 97%
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Overview
Description
4-(2,4-Dimethylbenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-(2,4-Dimethylbenzoyl)quinoline has been a subject of interest in organic and medicinal chemistry. One method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80 °C .Molecular Structure Analysis
The molecular structure of 4-(2,4-Dimethylbenzoyl)quinoline is based on the quinoline core, which is a heterocyclic aromatic compound. The quinoline core consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The specific reactions that 4-(2,4-Dimethylbenzoyl)quinoline undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The molecular weight of 4-(2,4-Dimethylbenzoyl)quinoline is 261.3 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available literature.Scientific Research Applications
Anticancer Properties: Quinoline derivatives exhibit promising anticancer activity by targeting specific cellular pathways. Researchers investigate their effects on cancer cell proliferation, apoptosis, and metastasis inhibition .
Antimicrobial Activity: Quinolines have demonstrated antibacterial, antifungal, and antiviral properties. Scientists explore their potential as novel antibiotics or antiviral agents .
Synthetic Organic Chemistry
The synthesis of quinolines has evolved significantly. Researchers employ innovative methods to create these compounds efficiently:
Green Synthesis: Recent advancements focus on environmentally friendly approaches. Techniques include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids .
Catalytic Reactions: Various catalysts, such as Cu(OTf)2, Cu(OAc)2, and CuI, facilitate the synthesis of quinolines. These catalysts enable efficient transformations of starting materials into the desired products .
Industrial Chemistry
Quinolines find applications in industrial processes:
- Photocatalysis : Researchers explore the use of quinolines in photocatalytic reactions under UV radiation. These reactions can lead to the synthesis of valuable intermediates or final products .
Material Science
Quinoline derivatives contribute to material development:
- Luminescent Materials : Some quinolines exhibit fluorescence properties. Researchers investigate their use in OLEDs (organic light-emitting diodes) and other optoelectronic devices .
Biological Studies
Quinolines serve as valuable tools for biological investigations:
- Fluorescent Probes : Researchers label biomolecules with quinoline-based fluorescent probes to visualize cellular processes, study protein interactions, and monitor enzyme activity .
Agrochemical Applications
Quinolines play a role in agriculture:
- Pesticides and Herbicides : Some quinoline derivatives possess pesticidal or herbicidal properties. Scientists explore their potential in crop protection .
Mechanism of Action
The mechanism of action of quinoline derivatives in biological systems is diverse and depends on the specific derivative and its functional groups. Some quinoline derivatives have shown significant medicinal properties ranging from antiallergenic and anticancer to antimicrobial activities . The exact mechanism of action of 4-(2,4-Dimethylbenzoyl)quinoline is not specified in the available literature.
Future Directions
The synthesis of quinoline derivatives, including 4-(2,4-Dimethylbenzoyl)quinoline, continues to be an area of active research, with a focus on developing greener and more sustainable chemical processes . Future directions may include the exploration of new synthetic methods, investigation of the compound’s biological activity, and its potential applications in medicinal chemistry .
properties
IUPAC Name |
(2,4-dimethylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-16(13(2)9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKLJBZEDNRVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylbenzoyl)quinoline |
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